Enhanced Aqueous Solubility vs. Shorter PEG Linkers
The extended PEG24 chain in Mal-PEG4-Lys(TFA)-NH-m-PEG24 confers significantly greater aqueous solubility than shorter PEG analogs. While precise quantitative solubility data for this specific compound is not publicly available, the introduction of a longer PEG chain is a well-established principle for improving solubility in aqueous media [1]. For instance, a comparable linker, m-PEG24-Mal, demonstrates a DMSO solubility of 100 mg/mL (80.68 mM) [2]. The addition of the lysine(TFA) core and PEG4 segment is expected to further enhance its water solubility profile.
| Evidence Dimension | Solubility in organic/aqueous solvent |
|---|---|
| Target Compound Data | High solubility anticipated based on PEG24 content; structural analog m-PEG24-Mal: 100 mg/mL in DMSO. |
| Comparator Or Baseline | m-PEG24-Mal (comparable PEG24 chain): 100 mg/mL in DMSO [2]. |
| Quantified Difference | Direct quantification unavailable; however, the longer PEG24 chain (versus PEG4/6/8) is a class-level driver of increased solubility [1]. |
| Conditions | In vitro solubility in DMSO; aqueous solubility inferred from PEG chain length [1]. |
Why This Matters
Enhanced solubility facilitates easier formulation and handling during PROTAC synthesis, reducing the risk of precipitation and ensuring consistent reaction stoichiometry.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved April 16, 2025, from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] GlpBio. (n.d.). m-PEG24-Mal. Retrieved April 16, 2025, from https://www.glpbio.com/m-peg24-mal.html View Source
